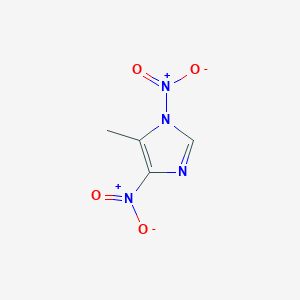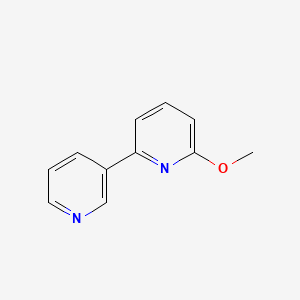
5-methyl-1,4-dinitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1,4-dinitro-1H-imidazole is a chemical compound with the CAS Number: 86760-83-0 . It has a molecular weight of 172.1 .
Synthesis Analysis
The synthesis of this compound has been described in various studies. One method involves the one-step synthesis from the precursor 4-methyl-5-nitro-1H-imidazole .Molecular Structure Analysis
The molecular structure of this compound is complex and has been studied using various methods. For example, molecular dynamics simulations have been used to investigate the structure and properties of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various intermediates and products. For example, it has been reported that the photochemical nitrating agent this compound is an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied extensively. For example, it has been reported that this compound has a melting point of 113-114°C . Furthermore, molecular dynamics simulations have been used to predict the melting points of this compound .Future Directions
The future directions for research on 5-methyl-1,4-dinitro-1H-imidazole are broad and could include further investigation into its synthesis, properties, and potential applications. For example, recent advances in the synthesis of imidazoles highlight the potential for developing novel methods for the regiocontrolled synthesis of substituted imidazoles .
Mechanism of Action
Target of Action
The primary target of 5-methyl-1,4-dinitro-1H-imidazole (DNI) is tyrosine residues in proteins . Tyrosine residues play a crucial role in protein structure and function, and their modification can significantly impact protein activity.
Mode of Action
DNI interacts with its targets through a process known as nitration . Nitration involves the addition of a nitro group (-NO2) to a molecule, which can alter its properties. In the case of DNI, it has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation .
Biochemical Pathways
The nitration of tyrosine residues can affect various biochemical pathwaysIt’s known that protein tyrosine nitration can impact a wide range of cellular processes, including signal transduction, gene expression, and cellular metabolism .
Result of Action
The primary result of DNI’s action is the generation of 3-nitrotyrosine in proteins . This post-translational modification can significantly alter protein function. Additionally, the formation of di-tyrosine was also observed .
Action Environment
The action of DNI can be influenced by environmental factors such as light and temperature. For instance, DNI’s effectiveness as a nitrating agent is observed under 390 nm irradiation . Moreover, the molecular motion and density of DNI can change with temperature, which may influence its action .
Biochemical Analysis
Biochemical Properties
The photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole has been recently described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that this compound can interact with enzymes, proteins, and other biomolecules, potentially altering their function and playing a role in various biochemical reactions .
Cellular Effects
In cellular contexts, this compound has been shown to induce protein tyrosine nitration in vitro and in cellula . This post-translational modification can have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of nitrogen dioxide (•NO2) upon irradiation of the compound, implying the homolysis of the N–N bond in the molecule . This can lead to the nitration of tyrosine residues in proteins, resulting in changes in protein function and potentially altering gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, irradiation of the compound at different wavelengths produced tyrosine nitration, with yields approaching ca. 30% with respect to the compound at 290 nm exposure . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions .
Properties
IUPAC Name |
5-methyl-1,4-dinitroimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-3-4(7(9)10)5-2-6(3)8(11)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJEUKQRREQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)





![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
